Ivermectin Impurity H

Descripción general

Descripción

Ivermectin Impurity H is a process-related impurity found in the bulk production of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin itself is a semi-synthetic derivative of avermectins, which are macrocyclic lactones produced by the bacterium Streptomyces avermitilis. This compound is one of the several impurities that can be formed during the synthesis and degradation of ivermectin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ivermectin involves the fermentation of Streptomyces avermitilis to produce avermectins, followed by chemical modifications to obtain ivermectin. During this process, various impurities, including Ivermectin Impurity H, can be formed.

Industrial Production Methods: In industrial settings, the production of ivermectin involves large-scale fermentation followed by extraction and purification processes. The presence of impurities like this compound is monitored and controlled through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .

Análisis De Reacciones Químicas

Types of Reactions: Ivermectin Impurity H can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of oxidized products.

Reduction: Reducing agents can convert this compound into different reduced forms.

Substitution: Substitution reactions can occur under specific conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (10%) for 3 hours.

Reduction: Sodium borohydride under mild conditions.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products .

Aplicaciones Científicas De Investigación

Introduction to Ivermectin Impurity H

Ivermectin, a widely used antiparasitic drug, has gained prominence for its efficacy against various parasitic infections in both humans and animals. Among its many derivatives and impurities, This compound (also known as 8a-oxo-H2B1a) has been studied for its unique properties and potential applications. This article delves into the scientific research applications of this compound, highlighting case studies, findings, and comprehensive data.

Antiparasitic Activity

This compound has been investigated for its antiparasitic effects, particularly against resistant strains of parasites. A study demonstrated that ivermectin effectively eradicated third-stage larvae of Haemonchus contortus, a common nematode in livestock, with a mortality rate of 100% at specific concentrations . This highlights the potential of this compound in overcoming drug resistance in parasitic infections.

Cytotoxicity Studies

Research has shown that this compound may exhibit varying levels of cytotoxicity depending on the concentration and cell type. In vitro studies using the MTT assay revealed that both ivermectin and its impurity can limit the proliferation of certain cell lines, indicating a need for careful dosage considerations in therapeutic applications . The half-maximal inhibitory concentration (IC50) values were found to be comparable to those of other antiparasitic agents, suggesting similar mechanisms of action.

Resistance Mechanisms

Recent investigations have focused on the role of this compound in modulating resistance mechanisms in parasites. It has been observed that exposure to subtherapeutic doses may lead to increased resistance traits among parasite populations. This phenomenon underscores the importance of monitoring impurity profiles in pharmaceutical formulations to prevent the development of resistance .

Clinical Observations

A notable case study highlighted the adverse effects associated with self-medication using substandard ivermectin products contaminated with impurities like this compound. Patients reported severe gastrointestinal symptoms and neurological effects due to overdosing on veterinary formulations intended for livestock . This emphasizes the critical need for regulatory oversight and quality control in pharmaceutical manufacturing.

Comparative Studies

In comparative studies assessing the efficacy of various ivermectin derivatives, this compound was shown to possess similar antiparasitic properties as moxidectin, another FDA-approved antiparasitic agent. Both compounds exhibited comparable IC50 values against Plasmodium falciparum, suggesting potential cross-applicability in treating malaria alongside traditional uses against helminths .

Mecanismo De Acción

Comparación Con Compuestos Similares

- Ivermectin Impurity A

- Ivermectin Impurity B

- Ivermectin Impurity C

- Ivermectin Impurity D

- Ivermectin Impurity E

- Ivermectin Impurity F

- Ivermectin Impurity G

Comparison: Ivermectin Impurity H is unique among these impurities due to its specific structural characteristics and formation pathway. While other impurities may arise from different stages of the synthesis or degradation processes, this compound is specifically associated with certain chemical modifications during the production of ivermectin .

Actividad Biológica

Ivermectin is a widely used antiparasitic agent, primarily effective against a range of nematodes and ectoparasites. However, its impurities, including Ivermectin Impurity H (C41H62O11), have garnered attention due to their potential biological activities and implications for pharmacological efficacy and safety. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological systems, and implications for drug resistance.

Chemical Profile of this compound

This compound is a derivative of ivermectin, characterized by specific structural modifications that may influence its biological activity. The compound's chemical structure can be summarized as follows:

- Chemical Formula : C41H62O11

- Molecular Weight : 746.92 g/mol

- CAS Number : 137699431

Ivermectin and its impurities exert their effects primarily through modulation of neurotransmission in parasites. The primary mechanism involves binding to glutamate-gated chloride channels and gamma-aminobutyric acid (GABA)-gated chloride channels, leading to increased chloride ion permeability. This results in paralysis and death of the parasites due to disrupted neuromuscular function .

For this compound specifically, studies suggest that minor structural changes can significantly alter its biological activity compared to the parent compound. For instance, stereochemical variations at specific positions can lead to decreased efficacy against target organisms .

Antiparasitic Activity

Research indicates that this compound retains some degree of antiparasitic activity, although it is generally less potent than ivermectin itself. Its effectiveness varies across different species of parasites:

| Parasite Species | Activity Level |

|---|---|

| Haemonchus contortus | Moderate |

| Onchocerca volvulus | Low |

| Strongyloides stercoralis | Moderate |

The effectiveness against Haemonchus contortus is particularly notable due to the parasite's increasing resistance to traditional ivermectin treatments .

Resistance Mechanisms

The emergence of resistance in parasitic populations has been linked to several factors, including the overexpression of P-glycoprotein (P-gp) transporters. These transporters can actively efflux ivermectin and its impurities from cells, reducing their intracellular concentrations and effectiveness . Studies have shown that resistant strains exhibit altered expression levels of P-gp when exposed to ivermectin, suggesting a complex interaction between drug exposure and resistance development.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the implications of this compound in clinical settings:

- Case Study on Haemonchus contortus :

- Clinical Observations :

- Pharmacokinetic Studies :

Safety and Toxicology

The safety profile of this compound remains a concern due to potential toxicity associated with its use. The compound's interaction with P-gp transporters plays a crucial role in determining its safety:

Propiedades

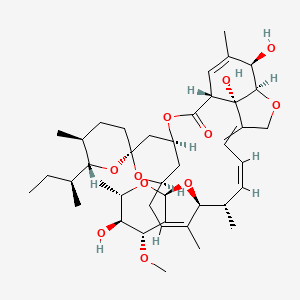

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWNAYSYRQBV-DQDVCMNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.